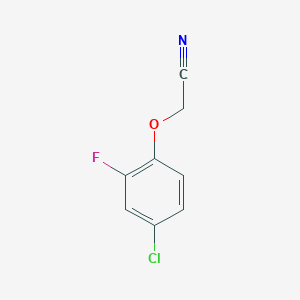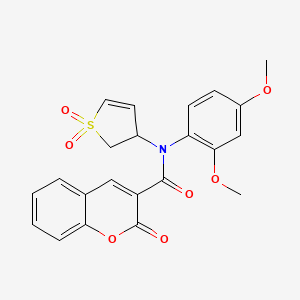![molecular formula C16H26BNO4S B2546246 Éster de Pinacol del Ácido 3-[N-(tert-Butil)sulfamoil]fenilborónico CAS No. 706820-95-3](/img/structure/B2546246.png)
Éster de Pinacol del Ácido 3-[N-(tert-Butil)sulfamoil]fenilborónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H26BNO4S and its molecular weight is 339.26. The purity is usually 95%.
BenchChem offers high-quality N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El éster de pinacol del ácido fenilborónico se utiliza ampliamente en reacciones catalizadas por metales, en particular el acoplamiento de Suzuki-Miyaura. En esta reacción, sirve como sustrato de éster de boronato, permitiendo la formación de enlaces carbono-carbono entre haluros de arilo o vinilo y ácidos borónicos. Los productos resultantes encuentran aplicaciones en la industria farmacéutica, agroquímica y ciencia de materiales .
- Al reaccionar con trifluoruro de dietilaminosulfuro (DAST) y feniltrifluoroborato de potasio, el éster de pinacol del ácido fenilborónico se puede utilizar para preparar derivados de sulfinamida. Estos compuestos tienen aplicaciones potenciales en la química medicinal y como auxiliares quirales .
- Más allá del acoplamiento de Suzuki-Miyaura, este compuesto participa en otras transformaciones, incluidas las reacciones de protodesboronación. Los investigadores lo han utilizado para sintetizar moléculas complejas, como las indolizidinas, mediante la formación de complejos de borato .
Reacciones de Formación de Enlaces C-C Catalizadas por Metales
Síntesis de Derivados de Sulfinamida
Síntesis Orgánica y Transformaciones de Grupos Funcionales
Mecanismo De Acción
Target of Action
The primary target of the compound 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester interacts with its targets through a process called transmetalation . In this process, the organoboron compound (the boronic ester) transfers a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
The compound 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester is involved in the Suzuki–Miyaura coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is only marginally stable in water . The rate of hydrolysis of phenylboronic pinacol esters, such as this compound, is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
The result of the action of 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester is the formation of new carbon-carbon bonds in organic compounds . This allows for the synthesis of a wide variety of complex organic molecules.
Action Environment
The action of 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester is influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water, and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound.
Propiedades
IUPAC Name |
N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-10-8-9-12(11-13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJNPEGKWGUNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(phenylamino)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2546167.png)
![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B2546169.png)

![3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid](/img/structure/B2546173.png)
![1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B2546174.png)
![N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546175.png)
![1-(2,3-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546176.png)
![3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide](/img/structure/B2546177.png)

![2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol](/img/structure/B2546179.png)


![N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(ethylsulfanyl)benzamide](/img/structure/B2546183.png)
